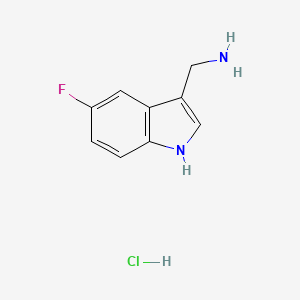

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular weight of 200.64 . It has the IUPAC name this compound . The InChI code for this compound is 1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The melting point of the compound is between 99-100 degrees Celsius .Scientific Research Applications

Luminescence and Electroluminescence Tuning

Research into the luminescence of BPh2(X-2-PI) complexes, where X-2-PI includes 5-fluoro-2-(2‘-pyridyl)indole, has demonstrated the potential of (5-Fluoro-1H-indol-3-yl)methanamine Hydrochloride derivatives in tuning luminescence and electroluminescence properties. Such derivatives have shown significant promise in applications ranging from organic light-emitting diodes (OLEDs) to bioimaging, due to their ability to undergo shifts in emission maxima based on the substituent groups on the indole ligand. This adaptability suggests a broad utility in materials science and molecular engineering, where precise control over photophysical properties is crucial (Liu et al., 2002).

Serotonin Receptor Agonism and Antidepressant Potential

Studies on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have identified this compound analogs as potent serotonin 5-HT1A receptor-biased agonists. These compounds have demonstrated significant antidepressant-like activity in preclinical models, highlighting their potential as therapeutic agents for depression. The research underscores the role of 5-HT1A receptor agonism in the pharmacological treatment of depressive disorders, with these compounds exhibiting robust efficacy and favorable pharmacokinetic profiles (Sniecikowska et al., 2019).

Synthesis of Neurokinin-1 Receptor Antagonists

Research into the synthesis of neurokinin-1 (NK1) receptor antagonists has explored the use of this compound in the development of orally active, water-soluble compounds. These NK1 receptor antagonists show promise in both intravenous and oral clinical administration for conditions like depression and emesis. The work demonstrates the versatility of this compound derivatives in medicinal chemistry, especially in enhancing the solubility and bioavailability of therapeutic agents (Harrison et al., 2001).

Insights into Electronic Structure and Solvation Effects

The electronic structure and solvation effects of 5-hydroxyindole derivatives, closely related to this compound, have been investigated to understand their absorption and emission spectra across different phases. This research provides valuable insights into the photophysical behavior of these compounds, which is critical for their application in fluorescent labeling and imaging technologies. Understanding the role of hydrogen bonding and solvent interactions helps in designing more efficient and specific probes for biological applications (Robinson et al., 2009).

Novel Synthesis Methods for 3-Indolyl-methanamines

Innovative synthetic methodologies for creating 3-Indolyl-methanamines from indoles, aldehydes, and nitrobenzenes have been developed using this compound derivatives. These methods emphasize the efficiency and high yields of the reactions in water, presenting an environmentally friendly and practical approach for synthesizing indole-based compounds. This research contributes to the broader field of green chemistry by providing more sustainable synthetic routes for complex organic molecules (Das et al., 2013).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities .

properties

IUPAC Name |

(5-fluoro-1H-indol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZVMHMSWLAKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2784454.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2784455.png)

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)

![Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate](/img/structure/B2784460.png)

![3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2784462.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/no-structure.png)

![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2784470.png)